4-(Chloromethyl)-1-isobutyl-1h-pyrazole

Medicinal Chemistry Physicochemical Properties Blood-Brain Barrier

Distinguished by its N1-isobutyl group, this compound delivers a singular steric and electronic profile for CNS-penetrant kinase inhibitors and tailored PROTACs. Unlike simpler analogs, it provides optimal logP (~2.6) for blood-brain barrier permeability, reducing late-stage optimization. The reactive 4-chloromethyl handle ensures regioselective conjugation, making it the synthetic chemist's preferred building block for precision medicinal chemistry. Request a quote today.

Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
Cat. No. B12891136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-1-isobutyl-1h-pyrazole
Molecular FormulaC8H13ClN2
Molecular Weight172.65 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C=N1)CCl
InChIInChI=1S/C8H13ClN2/c1-7(2)5-11-6-8(3-9)4-10-11/h4,6-7H,3,5H2,1-2H3
InChIKeyJNNSXNYDXVAETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-1-isobutyl-1H-pyrazole: A Specialized Electrophilic Building Block for Selective N-Alkylation and Targeted Pharmacophore Assembly


4-(Chloromethyl)-1-isobutyl-1H-pyrazole (CAS 886531-40-4; C8H13ClN2; MW 172.65) is a substituted pyrazole featuring a chloromethyl electrophile at the C4 position and an isobutyl group at N1 . The compound belongs to the N-alkyl-4-chloromethylpyrazole class, a privileged scaffold in medicinal chemistry for constructing receptor antagonists and enzyme inhibitors. The isobutyl substituent imparts a distinct steric and electronic profile compared to linear alkyl chains, influencing the compound's physical properties and its behavior in downstream transformations. This intermediate is primarily valued as a bifunctional building block: the chloromethyl group enables covalent linkage to nucleophilic pharmacophores, while the pyrazole core participates in key target interactions .

Why Closely Related Pyrazole Analogs Cannot Replace 4-(Chloromethyl)-1-isobutyl-1H-pyrazole in Structure-Sensitive Applications


While the pyrazole scaffold is ubiquitous, the specific substitution pattern of 4-(chloromethyl)-1-isobutyl-1H-pyrazole dictates its utility in ways that simple analogs cannot replicate. The isobutyl group at N1 provides a unique balance of lipophilicity and steric bulk that directly impacts membrane permeability and target binding conformations . Substituting this with a smaller alkyl (e.g., methyl) or an unsubstituted NH significantly alters the compound's logP, metabolic stability, and the spatial arrangement of the attached pharmacophore [1]. Furthermore, the 4-chloromethyl group is an electrophilic handle whose reactivity and regioselectivity in alkylation reactions are influenced by the N1 substituent [2]. Using a 3- or 5-chloromethyl regioisomer, or an alternative halogen (e.g., bromomethyl), leads to different reaction kinetics and yields in the synthesis of final drug candidates, rendering them unsuitable as direct drop-in replacements for established synthetic routes.

Quantitative Comparative Evidence for Selecting 4-(Chloromethyl)-1-isobutyl-1H-pyrazole Over Structural Analogs


Lipophilicity and Brain Penetrance: ClogP Advantage Over N-Unsubstituted and Linear Alkyl Analogs

The isobutyl group confers an optimal lipophilicity for central nervous system (CNS) drug candidates, balancing solubility and membrane permeability. The calculated partition coefficient (cLogP) for 4-(chloromethyl)-1-isobutyl-1H-pyrazole is approximately 2.59 . This value falls within the ideal range (1-3) for CNS penetration, unlike its more polar N-unsubstituted analog (4-(chloromethyl)-1H-pyrazole, cLogP ~0.8) which may exhibit poor brain uptake, or its more lipophilic 1-isopentyl analog (cLogP >3.5), which risks high plasma protein binding and metabolic clearance [1].

Medicinal Chemistry Physicochemical Properties Blood-Brain Barrier

Synthetic Utility: High-Yield Conversion via Phosphonium Salt Intermediate for Wittig Olefination

The 4-chloromethyl group is readily converted to the corresponding phosphonium salt, a key intermediate for Wittig reactions that introduce alkene linkages. In a representative procedure, 4-chloromethyl-1-alkylpyrazoles were treated with triphenylphosphine to yield triphenyl(4-pyrazolylmethyl)phosphonium chlorides, which subsequently underwent Wittig reaction with aromatic aldehydes to give 4-[2-aryl(heteryl)ethenyl]pyrazoles [1]. This methodology is well-established for the 4-chloromethyl regioisomer but is less effective for 3- or 5-chloromethyl analogs due to steric hindrance and electronic effects that reduce phosphonium salt formation rates [2].

Synthetic Methodology Wittig Reaction Phosphonium Ylide

Reactivity Differentiation: Enhanced Nucleophilic Substitution Versus Alternative Halogens

The chloromethyl group provides a controlled electrophilicity that is optimal for selective N-, O-, and S-alkylations. In a head-to-head comparison of reactivity, 1-(chloromethyl)-1H-pyrazole was reported to be significantly more reactive than its 1-methyl analog in nucleophilic substitution reactions . Conversely, the corresponding 1-(bromomethyl)-1H-pyrazole exhibits higher, sometimes uncontrolled, reactivity that can lead to side reactions and lower isolated yields in complex molecule synthesis . The chloromethyl group strikes a practical balance: sufficiently reactive to alkylate a wide range of nucleophiles under mild conditions, yet stable enough to be handled and purified without significant decomposition.

Organic Synthesis Nucleophilic Substitution Electrophilicity

Regioselectivity Advantage in N-Alkylation: Isobutyl Group Directs Substitution to N1 Position

The synthesis of 4-(chloromethyl)-1-isobutyl-1H-pyrazole itself exemplifies a key selectivity advantage. The isobutyl group is introduced regioselectively at the N1 position of the pyrazole ring. Studies on N-alkylation of pyrazoles have shown that the steric bulk of the alkyl group influences the N1/N2 selectivity [1]. For unsymmetrical pyrazoles, bulky alkyl groups like tert-butyl favor N1-alkylation, and the isobutyl group exhibits a similar, albeit less extreme, directing effect compared to linear alkyl chains (e.g., n-butyl) [2]. This ensures that the chloromethyl handle is correctly positioned on the pyrazole core, avoiding isomeric mixtures that would complicate downstream synthesis and reduce the purity of final drug candidates.

Regioselective Synthesis N-Alkylation Pyrazole Chemistry

High-Value Application Scenarios for 4-(Chloromethyl)-1-isobutyl-1H-pyrazole in Drug Discovery and Chemical Biology


Synthesis of CNS-Penetrant Pyrazole-Based Kinase Inhibitors

The compound's optimal cLogP (~2.6) makes it a preferred starting material for constructing kinase inhibitors intended for CNS targets, such as GSK-3β or p38α MAPK, where brain exposure is essential for efficacy [1]. The isobutyl group balances lipophilicity to facilitate passive diffusion across the blood-brain barrier while maintaining aqueous solubility for formulation. Using this intermediate reduces the need for late-stage prodrug strategies to enhance brain penetration, streamlining lead optimization .

Construction of CB1 Receptor Antagonists via Wittig-Derived Ethenyl Linkers

The chloromethyl group is a key handle for synthesizing CB1 receptor antagonists, a class explored for obesity and metabolic disorders [1]. The compound is converted to a phosphonium salt and reacted with aromatic aldehydes to install an ethenyl linker, a common motif in pyrazole-based CB1 antagonists. The 4-position substitution is critical for maintaining the proper vector for target engagement, a feature not easily replicated with 3- or 5-substituted regioisomers .

Development of Selective COX-2 Inhibitors with Favorable Physicochemical Profiles

Pyrazoles are a core scaffold in COX-2 inhibitors (e.g., Celecoxib). The 4-(chloromethyl)-1-isobutyl-1H-pyrazole intermediate allows for the modular assembly of diarylpyrazoles via sequential alkylation and cross-coupling reactions [1]. The isobutyl group provides a distinct steric and electronic environment compared to the methyl group in many known inhibitors, offering a path to novel analogs with potentially improved selectivity or reduced off-target effects .

Precursor for 4-Aminomethyl and 4-Sulfanylmethyl Pyrazole Derivatives in Targeted Protein Degradation (PROTACs)

The chloromethyl group is a versatile electrophile that can be displaced with amines or thiols to generate 4-(aminomethyl)- or 4-(sulfanylmethyl)-1-isobutyl-1H-pyrazoles [1]. These are valuable building blocks for conjugating the pyrazole ligand to E3 ligase-binding moieties in PROTAC (PROteolysis TArgeting Chimera) design. The isobutyl group's lipophilicity can modulate the PROTAC's overall physicochemical properties and cellular permeability, a key factor in degrader efficacy .

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